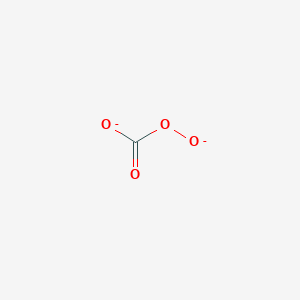
oxido carbonate
Overview
Description
Oxido carbonate is a chemical compound that consists of carbonate ions bonded to metal ions through oxygen atoms. This compound is part of a broader class of carbonate minerals, which are significant in various geological and industrial processes. Carbonate minerals, including this compound, play a crucial role in the carbon cycle and are widely used in industrial applications due to their chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxido carbonate can be synthesized through various methods, including the reaction of metal oxides with carbon dioxide. One common laboratory method involves the reaction of a metal oxide with carbon dioxide gas under controlled conditions to form the desired this compound compound.
Industrial Production Methods: In industrial settings, this compound is often produced by the calcination of metal carbonates. This process involves heating metal carbonates to high temperatures, causing them to decompose into metal oxides and carbon dioxide. The metal oxides can then react with carbon dioxide to form this compound. This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Oxido carbonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form metal oxides and carbon dioxide.
Reduction: It can be reduced to form metal carbonates and oxygen.
Substitution: In some reactions, the carbonate ion can be substituted by other anions, leading to the formation of different compounds.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Typically involves a reducing agent like hydrogen gas or carbon monoxide.
Substitution: Can occur in the presence of strong acids or bases, which facilitate the exchange of ions.
Major Products Formed:
Oxidation: Metal oxides and carbon dioxide.
Reduction: Metal carbonates and oxygen.
Substitution: Various substituted carbonate compounds depending on the reacting anion.
Scientific Research Applications
Oxido carbonate has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other chemical compounds and materials.
Biology: Studied for its role in biomineralization processes and its potential use in medical applications such as drug delivery systems.
Medicine: Investigated for its potential in treating certain medical conditions due to its unique chemical properties.
Industry: Utilized in the production of ceramics, glass, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of oxido carbonate involves its interaction with other chemical species through its carbonate ions. These ions can participate in various chemical reactions, including acid-base reactions, redox reactions, and coordination chemistry. The molecular targets and pathways involved depend on the specific application and the chemical environment in which this compound is used.
Comparison with Similar Compounds
Calcium Carbonate: Widely used in industrial applications and as a dietary supplement.
Magnesium Carbonate: Commonly used in antacids and as a drying agent.
Zinc Carbonate: Used in cosmetics and as a precursor for other zinc compounds.
Uniqueness of Oxido Carbonate: this compound is unique due to its specific chemical structure and reactivity. Unlike simple carbonates, this compound can participate in a broader range of chemical reactions, making it valuable in various scientific and industrial applications. Its ability to form stable complexes with metal ions also distinguishes it from other carbonate compounds.
Properties
CAS No. |
34099-49-5 |
|---|---|
Molecular Formula |
CO4-2 |
Molecular Weight |
76.01 g/mol |
IUPAC Name |
oxido carbonate |
InChI |
InChI=1S/CH2O4/c2-1(3)5-4/h4H,(H,2,3)/p-2 |
InChI Key |
MMCOUVMKNAHQOY-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)([O-])O[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
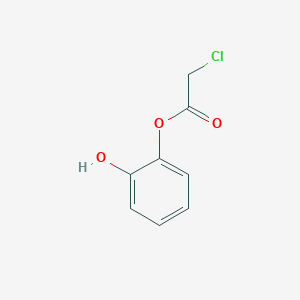
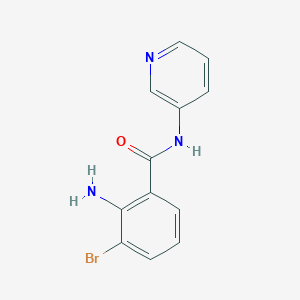
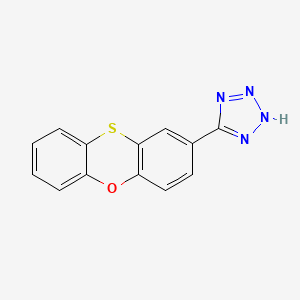
![Ethanol,2-(imidazo[1,2-a]pyridin-6-ylamino)-](/img/structure/B8454524.png)
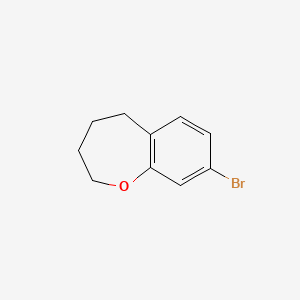


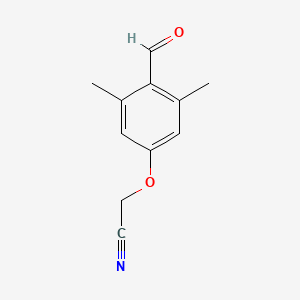


![6-((2-(4-Bromo-3-fluorophenyl)imidazo[1,2-b][1,2,4]triazin-7-yl)methyl)quinoline](/img/structure/B8454571.png)

![2-tert-butyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B8454588.png)
![Tert-butyl 3-(methanesulfonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8454590.png)
